molecular formula C12H16O2 B147138 Isoamyl benzoate CAS No. 94-46-2

Isoamyl benzoate

Cat. No.: B147138
CAS No.: 94-46-2
M. Wt: 192.25 g/mol
InChI Key: MLLAPOCBLWUFAP-UHFFFAOYSA-N
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Description

Isoamyl benzoate, also known as 3-methylbutyl benzoate, is an ester formed from the reaction between benzoic acid and isopentyl alcohol. It is a colorless to light yellow liquid with a pleasant fruity odor, often used in the fragrance and flavor industries. The molecular formula of isopentyl benzoate is C12H16O2, and its molecular weight is 192.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl benzoate is typically synthesized through a process known as Fischer esterification. This involves the reaction of benzoic acid with isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C6H5COOH+C5H11OHC6H5COOC5H11+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​COOH+C5​H11​OH→C6​H5​COOC5​H11​+H2​O

The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to maximize yield. The crude product is then purified by distillation to obtain high-purity isopentyl benzoate .

Chemical Reactions Analysis

Types of Reactions: Isoamyl benzoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of a strong acid or base, isopentyl benzoate can be hydrolyzed back to benzoic acid and isopentyl alcohol.

    Transesterification: this compound can react with other alcohols to form different esters.

    Reduction: Reduction of isopentyl benzoate can yield the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

Isoamyl benzoate has several applications in scientific research and industry:

Mechanism of Action

Isoamyl benzoate can be compared with other esters such as isopentyl acetate and ethyl benzoate:

    Isopentyl Acetate: Known for its banana-like odor, it is used in flavorings and fragrances. It has a similar ester linkage but with acetic acid instead of benzoic acid.

    Ethyl Benzoate: Another ester of benzoic acid, it has a different alcohol component (ethanol) and is used in similar applications as isopentyl benzoate.

Uniqueness: this compound is unique due to its specific combination of isopentyl alcohol and benzoic acid, giving it distinct olfactory properties and chemical behavior .

Comparison with Similar Compounds

  • Isopentyl acetate
  • Ethyl benzoate
  • Methyl benzoate
  • Propyl benzoate

Properties

IUPAC Name

3-methylbutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047185
Record name Isopentyl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a mild, sweet, fruity-like odour
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl benzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.992
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94-46-2, 54846-63-8
Record name Isoamyl benzoate
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Record name Isoamyl benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-methylbutyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentyl benzoate
Source DTP/NCI
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Record name 1-Butanol, 3-methyl-, 1-benzoate
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Record name Isopentyl benzoate
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Record name Isopentyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123
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Record name ISOAMYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methylbutyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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